6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid
CAS No.: 1082602-24-1
Cat. No.: VC2837857
Molecular Formula: C13H18O2S
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082602-24-1 |
|---|---|
| Molecular Formula | C13H18O2S |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H18O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h7-8H,4-6H2,1-3H3,(H,14,15) |
| Standard InChI Key | GLZLGKPLGFUROM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O |
| Canonical SMILES | CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O |
Introduction
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the CAS number 1082602-24-1. It belongs to the benzothiophene class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is specifically characterized by its tert-butyl group and carboxylic acid functionality attached to the benzothiophene ring.
Synthesis and Preparation
The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step reactions starting from simpler benzothiophene derivatives. The specific synthesis route may vary depending on the starting materials and desired yield. Common methods involve the use of Friedel-Crafts acylation followed by oxidation or other functional group transformations to introduce the carboxylic acid moiety.
Biological Activity and Applications
While specific biological activity data for 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is limited, compounds within the benzothiophene class have been explored for their potential in drug development. They exhibit a range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. The carboxylic acid functionality can enhance solubility and facilitate interactions with biological targets.
Research Findings and Data
| Compound | CAS Number | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | 1082602-24-1 | 238.35 | Limited data available |
| 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 68746-25-8 | 252.38 | Irritant, potential biological activity |
| 6-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | 438225-96-8 | - | Potential intermediate for drug synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume